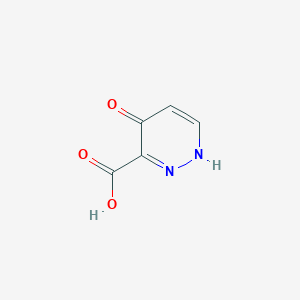![molecular formula C14H19BF2O3 B6260464 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1443377-56-7](/img/no-structure.png)
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMDM, is a synthetic dioxaborolane compound that has been used in a variety of scientific research applications. Its unique structure and properties make it an attractive molecule for a wide range of applications, from drug discovery to materials science.
科学研究应用
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as a ligand in transition metal complexes, and as a reagent in peptide synthesis. It has also been used as a building block in the synthesis of more complex molecules, such as polymers and dendrimers. In addition, 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a fluorescent probe for monitoring biological processes, such as protein folding and enzyme activity.
作用机制
The mechanism of action of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is thought that the difluoromethyl group on the molecule allows it to act as a Lewis acid, which then allows it to interact with other molecules and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it has been shown to have some effects on the body, including an increase in the production of certain enzymes, a decrease in the activity of certain enzymes, and an increase in the levels of certain hormones. It has also been shown to have some effects on the metabolism of carbohydrates and lipids, as well as on the production of certain proteins.
实验室实验的优点和局限性
The main advantage of using 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments is its unique structure and properties, which make it an attractive molecule for a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments. It is not as stable as some other compounds, and it can be difficult to purify. In addition, it is relatively expensive compared to other compounds.
未来方向
There are several potential future directions for 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane research. One potential direction is to explore its use as a catalyst for more complex reactions, such as those involving polymers and dendrimers. Another potential direction is to investigate its use as a fluorescent probe for monitoring biological processes, such as protein folding and enzyme activity. Additionally, further research could be done to explore its effects on the metabolism of carbohydrates and lipids, as well as on the production of certain proteins. Finally, further research could be done to explore its potential use in drug discovery and materials science.
合成方法
The synthesis of 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be accomplished in a two-step process. First, the starting material, 4-difluoromethyl-2-methoxyphenyl boronic acid, is reacted with an alkylating agent such as ethyl iodide to form 4-difluoromethyl-2-methoxyphenyl boronate ester. This ester is then reacted with tetramethyl-1,3,2-dioxaborolane, which yields the desired product, 2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-methoxy-4-(difluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "2-methoxy-4-(difluoromethyl)phenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-4-(difluoromethyl)phenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or THF.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid material.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS 编号 |
1443377-56-7 |
产品名称 |
2-[4-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C14H19BF2O3 |
分子量 |
284.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




